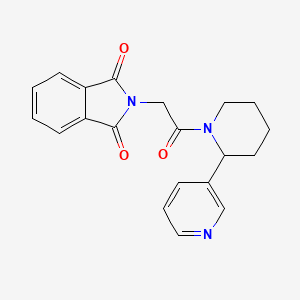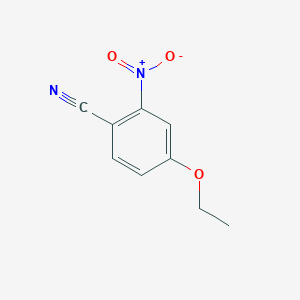![molecular formula C13H21NO3S3 B3018600 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one CAS No. 2034610-24-5](/img/structure/B3018600.png)
1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex bicyclic structures is a topic of significant interest in the field of organic chemistry due to their potential applications in drug discovery. The paper titled "Synthesis, spatial structure, and biological activity of 1-AZA-4-oxabicyclo[4.1.0]heptan-5-ones" discusses the formation of esters of 1-(hydroxyalkyl)aziridine-2-carboxylic acids or 1-aza-4-oxabicyclo[4.1.0]pentan-5-ones through the reaction of β- and γ-amino alcohols with methyl 1,2-dibromopropionate. The nature of the reactants influences the outcome of the reaction, highlighting the importance of starting materials in the synthesis of bicyclic compounds .
Another approach to synthesizing bicyclic structures is presented in "Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery." This paper describes a rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes using common chemicals such as benzaldehyde, allylamine, and cinnamic acid. The key step involves an intramolecular [2+2]-photochemical cyclization, demonstrating an innovative method for constructing bicyclic frameworks .
Lastly, the paper "Synthesis of 2-azabicyclo[2.1.0]pentanes by the intramolecular nucleophilic substitution of cyclopropylmagnesium carbenoids with magnesium anilide" outlines the synthesis of 2-azabicyclo[2.1.0]pentanes. The process involves the intramolecular nucleophilic substitution of cyclopropylmagnesium carbenoids with magnesium anilide. The synthesis is notable for its use of a 4-exo-tet cyclization and the potential to create optically active bicyclic compounds using a chiral auxiliary .
Molecular Structure Analysis
X-ray structural analysis plays a crucial role in determining the spatial configuration of newly synthesized bicyclic compounds. The first paper provides an example of this, where an X-ray structural analysis was carried out on the new bicyclic system of 1-aza-4-oxabicyclo[4.1.0]pentan-5-ones . Such analyses are essential for understanding the three-dimensional arrangement of atoms within a molecule, which is critical for predicting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of bicyclic compounds is influenced by their unique structural features. The papers do not provide specific reactions involving "1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one," but they do discuss the synthesis of related bicyclic structures that could offer insights into potential reactivity patterns. For instance, the intramolecular nucleophilic substitution mentioned in the third paper is a reaction that could be relevant for the synthesis or further functionalization of similar bicyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclic compounds are determined by their molecular structure. While the papers provided do not directly address the properties of "1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one," they do suggest that the bicyclic compounds synthesized possess characteristics that may be beneficial for drug discovery, such as the hepatoprotector activity mentioned in the first paper . The structural complexity and potential for diverse functionalization make these compounds interesting candidates for further study in medicinal chemistry.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
One study investigated the reactivity and structural features of related thiopyranone derivatives, which showed that different conformations could be obtained under specific conditions. The study highlighted the formation of 3-thia-7-azabicyclo[3.3.1]nonanes through aminomethylation, indicating the compound's role in generating bicyclic structures with potential applications in chemical synthesis and drug development (Baeva et al., 2015).
Solubility and Compound Stability
Research on the solubility of α-5-(dithiolan-3-yl)pentanoic acid in various mixed solvents demonstrated that solubility increased with temperature and was influenced by the solvent volume ratio. This study is crucial for understanding the compound's behavior in different environments, potentially aiding in the optimization of its applications in various fields, such as material science and pharmaceuticals (Zhang et al., 2010).
Conformational Variety in Derivatives
A study on the synthesis and conformational analysis of a 7-oxa-1-azabicyclo[2.2.1]heptane derivative obtained from sugar nitrone emphasized the versatility of this structural motif. The research demonstrated that the compound could adopt various conformations, suggesting its potential application in the design of molecules with specific spatial arrangements, which is a critical aspect in drug design and molecular engineering (Rowicki et al., 2019).
Propiedades
IUPAC Name |
1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-5-(dithiolan-3-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S3/c15-13(4-2-1-3-11-5-6-18-19-11)14-8-12-7-10(14)9-20(12,16)17/h10-12H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLCJEGZXZSVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)N2CC3CC2CS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B3018524.png)
![Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B3018525.png)
![2-Chloro-1-(2-oxa-5-azabicyclo[4.1.0]heptan-5-yl)propan-1-one](/img/structure/B3018526.png)

![2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(3-methylpiperidin-1-yl)ethanone](/img/structure/B3018528.png)

![2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3018531.png)




![N,N-dimethyl-N'-[7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide](/img/structure/B3018540.png)